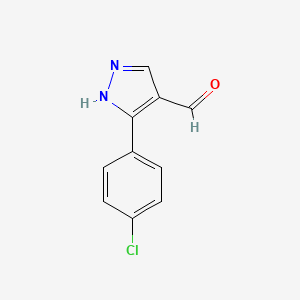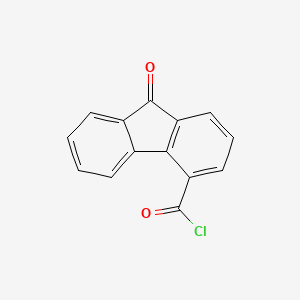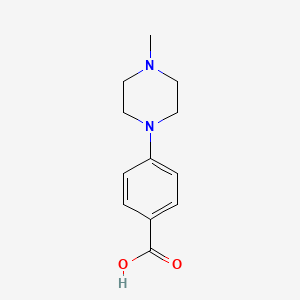![molecular formula C18H11NO3 B1299116 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione CAS No. 6914-99-4](/img/structure/B1299116.png)
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione” is a chemical compound with the CAS Number: 6914-99-4 . It has a molecular weight of 289.29 .
Synthesis Analysis
Recent developments in the synthesis of isoquinoline-1,3-dione compounds have attracted extensive attention from synthetic chemists . A diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine .Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione . The InChI code is 1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H .Chemical Reactions Analysis
The compound is part of the isoquinoline-1,3-dione compounds which have been synthesized using acryloyl benzamides as key substrates . These compounds have been synthesized using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.29 .Scientific Research Applications
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, as a class of chemical compounds, have shown wide-ranging biological potentials in pharmacotherapeutics. A comprehensive review highlighted their applications in addressing various diseases, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial conditions. These findings suggest the versatility of isoquinoline derivatives in drug development and therapeutic applications, potentially encompassing "2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione" for similar uses (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Advanced Oxidation Processes for Organic Compound Degradation
Another study explored advanced oxidation processes (AOPs) for degrading acetaminophen in aqueous media, leading to various by-products and mechanisms. This research can provide insights into the degradation pathways and potential environmental impacts of similar organic compounds, including isoquinoline derivatives. Understanding these mechanisms can aid in assessing the environmental persistence and safety of pharmaceutical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione are HIV-1 integrase (IN) and HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) . These enzymes play crucial roles in the replication of the HIV-1 virus. HIV-1 integrase is responsible for integrating the viral DNA into the host genome, while HIV-1 reverse transcriptase RNase H is involved in the conversion of viral RNA into DNA.
Mode of Action
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione interacts with its targets by inhibiting their enzymatic activities
Result of Action
The inhibition of HIV-1 integrase and HIV-1 reverse transcriptase RNase H by 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione results in the disruption of the HIV-1 replication cycle . This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection.
Future Directions
The synthesis of isoquinoline-1,3-dione compounds, including “2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione”, is a topic of ongoing research . The aim is to find simple, mild, green and efficient synthetic methods . This will stimulate the interest of readers to engage in research in this field .
properties
IUPAC Name |
2-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMACZFYPHXRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353575 |
Source


|
| Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
CAS RN |
6914-99-4 |
Source


|
| Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)
![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)











![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)